molecular formula C9H11NO3 B1674973 L-m-Tyrosine CAS No. 587-33-7

L-m-Tyrosine

Cat. No.: B1674973
CAS No.: 587-33-7
M. Wt: 181.19 g/mol
InChI Key: JZKXXXDKRQWDET-QMMMGPOBSA-N
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Description

L-m-Tyrosine: , also known as 3-hydroxyphenylalanine, is an aromatic amino acid that plays a crucial role in various physiological processes. It is a non-essential amino acid, meaning that it can be synthesized by the body from other amino acids. This compound is involved in the synthesis of important neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine .

Scientific Research Applications

Clinical Applications

1.1 Neurotransmitter Precursor

L-m-Tyrosine is crucial for the synthesis of catecholamines, neurotransmitters that play significant roles in mood regulation, cognitive function, and stress response. Research indicates that supplementation with this compound may enhance cognitive performance under stress or fatigue conditions, making it a candidate for treating disorders like depression and Attention Deficit Hyperactivity Disorder (ADHD) .

1.2 Treatment of Movement Disorders

Fluorinated analogs of this compound, such as 6-[18F]-Fluoro-L-m-tyrosine (FMT), are being explored as positron emission tomography (PET) imaging agents to visualize dopamine nerve terminals in patients with Parkinson’s disease. These compounds have shown promise in assessing dopaminergic function and may aid in the diagnosis and monitoring of movement disorders .

Biochemical Applications

2.1 Drug Delivery Systems

Research has focused on the microencapsulation of this compound to enhance its stability and bioavailability. Microencapsulation techniques can protect the amino acid from enzymatic degradation while allowing for controlled release, which is particularly beneficial in drug formulation for neurological disorders . Studies suggest that optimizing the surface chemistry and self-assembly of this compound can improve its efficacy as a therapeutic agent .

2.2 Biomarker for Brain Function

Recent studies have identified this compound as a potential biomarker for brain glycogen levels during endurance exercise. The fluctuations in plasma tyrosine levels correlate with changes in brain glycogen dynamics, indicating its utility in sports science and metabolic research .

Neurobiological Applications

3.1 Effects on Fear and Stress Responses

This compound administration has been shown to suppress fear expression in experimental models. This effect suggests that it may play a role in modulating stress responses, which could have implications for treating anxiety disorders . The neurobiological mechanisms behind this effect are still under investigation but highlight the compound's potential in psychological therapies.

3.2 Cognitive Enhancement

Studies indicate that this compound supplementation can improve cognitive flexibility and working memory, especially under stressful conditions. This property makes it a candidate for further exploration in cognitive enhancement strategies for both healthy individuals and those with cognitive deficits .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Drug DeliveryInvestigated microencapsulation techniques to enhance stability and controlled release of this compound.
NeurobiologyDemonstrated that this compound reduces fear responses without affecting physiological stress markers.
ImagingEvaluated fluorinated this compound analogs as PET imaging agents for dopaminergic function assessment in movement disorders.
Exercise PhysiologyEstablished this compound as a biomarker for brain glycogen levels during endurance activities.

Biological Activity

L-m-Tyrosine, a non-essential amino acid, plays a critical role in the synthesis of neurotransmitters and hormones, particularly catecholamines such as dopamine, norepinephrine, and epinephrine. This compound has garnered attention in various fields of research due to its diverse biological activities, including its effects on cognitive performance, mood regulation, and physiological responses.

1. Synthesis and Metabolism

L-Tyrosine is synthesized from phenylalanine through the action of phenylalanine hydroxylase. It serves as a precursor for several important biomolecules:

  • Catecholamines : Dopamine, norepinephrine, and epinephrine.
  • Melanin : A pigment responsible for coloration in skin and hair.
  • Thyroid Hormones : Such as thyroxine (T4) and triiodothyronine (T3).

The metabolism of L-Tyrosine can be influenced by various factors including dietary intake, genetic factors, and physiological conditions.

2. Cognitive Effects

Research indicates that L-Tyrosine supplementation can enhance cognitive performance under stress or fatigue. A study involving healthy male participants demonstrated that a single dose of 2 grams of L-Tyrosine improved response times in cognitive tasks without compromising accuracy. This effect was attributed to increased catecholamine availability, which is crucial during stressful situations .

Table 1: Effects of L-Tyrosine on Cognitive Performance

StudyDosageOutcomeNotes
Tam et al. (1990)2gReduced response timeIncreased catecholamine levels observed
Herman et al. (2022)2gImproved model-based controlEnhanced decision-making under stress
Brodnik et al. (2017)VariableElevated catecholamine metabolismMeasured in prefrontal cortex and striatum

3. Physiological Responses

L-Tyrosine has been shown to modulate physiological responses such as heart rate and pupil dilation variability. In one study, participants who received L-Tyrosine exhibited reduced heart rates and increased variability in pupil dilation compared to those receiving a placebo. This suggests that L-Tyrosine may help mitigate autonomic arousal during stressful tasks .

4. Antioxidant Properties

The phenolic structure of L-Tyrosine contributes to its antioxidant properties. It has been reported that derivatives of L-Tyrosine exhibit radical scavenging activities, which can protect cells from oxidative stress . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Case Studies

  • Phenylketonuria (PKU) : Patients with PKU often have impaired tyrosine metabolism due to a deficiency in phenylalanine hydroxylase. Supplementation with L-Tyrosine has been shown to improve cognitive function in some patients by compensating for the lack of this amino acid .
  • Depression : Some studies suggest that L-Tyrosine supplementation may alleviate symptoms of depression by enhancing dopamine synthesis, although results have been mixed across different populations .

6. Safety and Dosage

L-Tyrosine is generally considered safe when taken at recommended dosages (typically 500 mg to 2 g). However, individuals with certain medical conditions or those taking specific medications should consult healthcare professionals before supplementation.

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying L-m-Tyrosine in biological samples, and how do they differ in sensitivity?

this compound detection typically employs high-performance liquid chromatography (HPLC) coupled with fluorescence or UV-Vis detection, offering sensitivities in the nanomolar range . For instance, Jokic et al. (2012) developed optical sensors using phosphorescent probes for real-time monitoring, achieving a detection limit of 0.1 µM in cell cultures . Thin-layer chromatography (TLC) is also used for preliminary analysis but lacks quantitative precision compared to HPLC . Researchers must validate methods using internal standards (e.g., deuterated tyrosine) to account for matrix effects in complex biological fluids.

Q. How can researchers optimize the synthesis of this compound for laboratory-scale studies?

A scalable synthesis involves Erlenmeyer azlactone intermediates, as described by Conway et al. (2009), which avoids racemization and achieves >95% enantiomeric excess . Key steps include:

  • Protecting the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.
  • Using palladium-catalyzed cross-coupling for hydroxylation at the meta position .
  • Final deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to preserve stereochemistry .

Q. What experimental controls are critical when studying this compound’s role in neurotransmitter synthesis?

  • Negative controls : Use tyrosine hydroxylase inhibitors (e.g., α-methyl-p-tyrosine) to isolate this compound-specific effects.
  • Positive controls : Include known dopamine precursors (e.g., L-DOPA) to benchmark assay sensitivity.
  • Matrix controls : Account for endogenous tyrosine levels by analyzing untreated cell lysates or serum .

Advanced Research Questions

Q. How can meta-analytical frameworks address contradictions in this compound’s efficacy across preclinical studies?

Apply the I² statistic to quantify heterogeneity, as proposed by Higgins & Thompson (2002). For example, if studies on this compound’s cognitive effects show I² > 50%, this indicates substantial variability due to factors like dosing regimens or model organisms . Mitigation strategies:

  • Subgroup analysis by species (e.g., rodents vs. primates).
  • Sensitivity testing to exclude outliers with high risk of bias .

Q. What mechanistic insights explain the selective prenylation of this compound by tryptophan prenyltransferases?

Tryptophan prenyltransferases (e.g., FgaPT2) exhibit broader substrate flexibility than tyrosine-specific enzymes. Structural studies reveal that a hydrophobic active-site pocket accommodates meta-substituted aromatic rings, enabling C4/C6-prenylation of this compound . Kinetic assays show a kcat/KM ratio of 2.1 × 10³ M⁻¹s⁻¹ for FgaPT2, outperforming TyrPT by 10-fold .

Q. How do researchers reconcile conflicting data on this compound’s impact on amino acid uptake in competitive assays?

Contradictions often arise from variations in substrate concentration gradients and transporter affinity. For example, shows that at 2 mM this compound, leucine uptake decreases by 40% in HEK293 cells, but this effect reverses at lower concentrations (0.25 mM). To resolve discrepancies:

  • Perform dose-response curves across physiologically relevant ranges (0.1–5 mM).
  • Use radiolabeled isotopes (e.g., ³H-tyrosine) to distinguish passive diffusion from active transport .

Q. Methodological Guidance Tables

Table 1. Comparison of Analytical Methods for this compound Quantification

MethodSensitivity (LOD)ThroughputKey LimitationsReference
HPLC-UV50 nMLowMatrix interference
Fluorescent probe0.1 µMHighpH-dependent quenching
LC-MS/MS5 nMModerateHigh cost of instrumentation

Table 2. Enzymatic Prenylation Efficiency of this compound

Enzymekcat (s⁻¹)KM (mM)Product Regioselectivity
FgaPT20.450.21C4 > C6
7-DMATS0.120.35C6 only
TyrPT0.040.50No activity
Data adapted from .

Q. Key Recommendations for Researchers

  • Literature Reviews : Prioritize databases like PubMed and Web of Science for systematic searches, avoiding Google Scholar due to reproducibility limitations .
  • Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Data Reporting : Include heterogeneity metrics (e.g., I²) in meta-analyses to enhance transparency .

Properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871778
Record name L-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Meta-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

587-33-7
Record name L-m-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Tyrosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03552
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-META-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YF57V4QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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